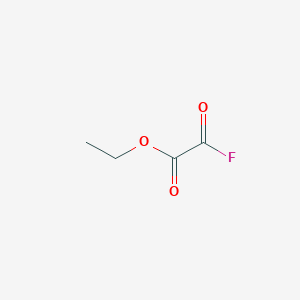
Ethyl fluoroglyoxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl fluoroglyoxalate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly notable for its fluorine atom, which imparts unique chemical properties compared to other esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl fluoroglyoxalate can be synthesized through the esterification of fluoroglyoxylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Fluoroglyoxylic Acid+Ethanol→Ethyl Fluoroglyoxalate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl fluoroglyoxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form fluoroglyoxylic acid and ethanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products:
Hydrolysis: Fluoroglyoxylic acid and ethanol.
Reduction: Ethyl glycolate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl fluoroglyoxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Fluorinated compounds, including this compound, are often used in biochemical studies due to their unique properties.
Medicine: Fluorinated esters are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl fluoroglyoxalate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate.
Comparison with Similar Compounds
Ethyl Glyoxalate: Similar structure but lacks the fluorine atom, resulting in different reactivity.
Methyl Fluoroglyoxalate: Similar but with a methyl group instead of an ethyl group.
Fluoroacetic Acid Esters: These compounds also contain fluorine and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to the combination of the ethyl ester group and the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
401-59-2 |
|---|---|
Molecular Formula |
C4H5FO3 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-oxoacetate |
InChI |
InChI=1S/C4H5FO3/c1-2-8-4(7)3(5)6/h2H2,1H3 |
InChI Key |
XSZALVRJPCSBRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















